2-Hexyl-4-methyl-1,3-dioxane chemical structure and properties
2-Hexyl-4-methyl-1,3-dioxane chemical structure and properties
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Executive Summary
2-Hexyl-4-methyl-1,3-dioxane (CAS: 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1] Characterized by its stability in basic media and lipophilic nature, it serves as a specialized intermediate in organic synthesis and a functional fragrance ingredient.[1] Its structural framework—a six-membered dioxane ring substituted at the 2 and 4 positions—introduces cis/trans stereoisomerism that significantly influences its physicochemical properties and organoleptic profile.[1] This guide details its structural dynamics, synthesis, and safety profile for application in industrial formulation and drug development.[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 2-Hexyl-4-methyl-1,3-dioxane |
| CAS Number | 3080-69-1 |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| SMILES | CCCCCCC1OCCC(C)O1 |
| Synonyms | Heptanal cyclic trimethylene acetal; Heptaldehyde-1,3-butylene glycol acetal |
Stereochemistry and Conformation
The molecule exists as a mixture of diastereomers due to the substituents at C2 (hexyl) and C4 (methyl). The six-membered dioxane ring adopts a chair conformation to minimize steric strain.[1]
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Cis-Isomer (Thermodynamically Preferred): Both the C2-hexyl and C4-methyl groups occupy equatorial positions.[1] This configuration minimizes 1,3-diaxial interactions, making it the dominant isomer (>80-90%) under thermodynamic control.[1]
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Trans-Isomer: One substituent is axial (typically the smaller methyl group) while the other is equatorial.[1] This isomer suffers from increased steric repulsion and is less stable.
Figure 1: Reaction pathway and stereochemical equilibrium.[1] The diequatorial cis-isomer is the thermodynamic sink of the reaction.[1]
Physicochemical Properties
The lipophilicity of 2-hexyl-4-methyl-1,3-dioxane (LogP ~3.[1]5) makes it an excellent solvent for non-polar compounds and a substantive fragrance fixative.
| Property | Value | Context |
| Appearance | Colorless to pale yellow liquid | Standard state |
| Boiling Point | ~225°C (est.[1] at 760 mmHg) | High boiling point indicates low volatility |
| Flash Point | >100°C (est.)[1][2] | Combustible but non-flammable under standard transport |
| LogP (Octanol/Water) | 3.5 ± 0.2 | Highly lipophilic; bioaccumulative potential in lipids |
| Water Solubility | Insoluble (< 100 mg/L) | Hydrophobic; requires surfactant for aqueous formulation |
| Specific Gravity | ~0.89 - 0.91 g/cm³ | Less dense than water |
| Odor Profile | Green, Vegetable, Waxy, Fruity | Characteristic of medium-chain aldehyde acetals |
Synthesis Methodology
The industrial synthesis utilizes an acid-catalyzed condensation (acetalization) with continuous water removal to drive the equilibrium forward.[1]
Reagents[1][4]
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Substrate: Heptanal (1.0 eq)
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Reagent: 1,3-Butanediol (1.1 eq) - Slight excess drives conversion.[1]
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Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Acidic Ion Exchange Resin (e.g., Amberlyst 15).
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Solvent: Toluene or Cyclohexane (for azeotropic distillation).
Protocol
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
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Charging: Add Heptanal, 1,3-Butanediol, and solvent to the flask.
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Catalysis: Add the acid catalyst.
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Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
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Completion: Reaction is complete when water evolution ceases (typically 4-6 hours).[1]
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Workup:
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Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted starting materials and to enrich the major cis-isomer if necessary.[1]
Figure 2: Step-by-step synthetic workflow for the production of 2-Hexyl-4-methyl-1,3-dioxane.
Applications & Mechanism of Action
Fragrance & Flavor
As an acetal of heptanal, this compound modifies the sharp, herbal green notes of the parent aldehyde into a softer, waxy, vegetable-green, and fruity profile.[1]
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Stability: Unlike aldehydes, the dioxane ring is stable to oxidation and basic pH, making it ideal for soaps and detergents where aldehydes might degrade.[1]
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Substantivity: The high molecular weight and lipophilicity ensure it acts as a base note, lingering on skin or fabric.
Chemical Solvency & Protection[1]
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Solvent: Used in specialized coatings where high boiling point and non-polarity are required.
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Protecting Group: The formation of this dioxane is a method to protect the aldehyde functionality of heptanal or the diol functionality of 1,3-butanediol during multi-step synthesis.[1] It can be deprotected using aqueous acid.[1]
Safety & Toxicology (E-E-A-T Assessment)
While specific toxicological data for CAS 3080-69-1 is limited, "read-across" methodology from structurally similar 1,3-dioxanes (e.g., 2-hexyl-1,3-dioxolane) is standard industry practice.[1]
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Skin Irritation: Moderate irritant.[1] The lipophilic tail facilitates skin penetration.
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Sensitization: Low risk compared to the parent aldehyde (heptanal), as the reactive carbonyl is masked.
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Environmental: Not readily biodegradable due to the stable ether linkages; potential for bioaccumulation (LogP > 3).
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Handling:
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PPE: Nitrile gloves and safety glasses are mandatory.
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Storage: Store in a cool, dry place away from strong acids (which cause hydrolysis).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95401, 2-Hexyl-4-methyl-1,3-dioxane.[1] Retrieved from [Link]
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The Good Scents Company (2024). Heptanal Cyclic Propylene Acetal (Analogous Data). Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: Cyclic Acetals.[1] Retrieved from [Link]
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for acetal stability/synthesis).
